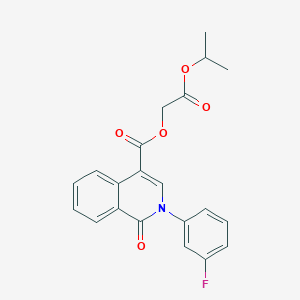

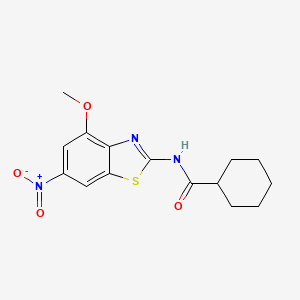

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

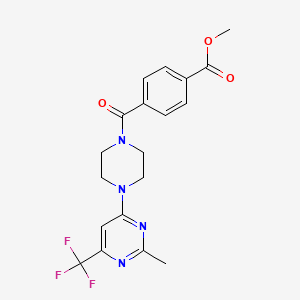

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.

BenchChem offers high-quality (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Solvent Selection and Solubility Studies : A study on the solubility of similar benzofuran and thiophene derivatives highlights the systematic approach to solvent selection based on cohesive energy densities, which is crucial for optimizing the performance of organic electronic devices (Bright Walker et al., 2011).

Electropolymerization for Conducting Polymers : Research on electropolymerization of pyrrole derivatives, including those with benzene and thiophene units, has demonstrated the potential for creating conducting polymers, which are valuable for electronic and optoelectronic applications (G. Sotzing et al., 1996).

Luminescent Coordination Polymers : The hydrothermal synthesis involving compounds with thiophene groups has led to the creation of luminescent coordination polymers, showing potential for advanced materials in sensing and imaging (Chao Jiang et al., 2004).

Biological and Imaging Applications

Fluorescent Sensors : Studies on fluorescein-based dyes with pyridyl-amine-pyrrole groups have been shown to function as mid-range affinity fluorescent Zn(II) sensors, indicating applications in biological imaging and metal ion detection (Elizabeth M. Nolan et al., 2006).

Catalytic Activity in Polymerization : Zinc phenoxides, structurally related to the target compound, have been explored for their catalytic activity in copolymerization of epoxides and carbon dioxide, showcasing their utility in creating sustainable polymers (D. Darensbourg et al., 1999).

Advanced Materials and Nanotechnology

Organic Solar Cells : The application of benzofuran and thiophene derivatives in bulk heterojunction solar cells has been investigated, particularly focusing on the effect of charge recombination on the device's fill factor and overall efficiency (Y. Zhang et al., 2011).

Nonaromatic Dithia Pyribenzihexaphyrins : Expanded hexaphyrins incorporating thiophene units have been synthesized, highlighting their nonaromatic nature and potential for NIR absorption properties, indicating their applicability in photonic and electronic devices (N. Rawat et al., 2021).

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-15-6-5-13-17(21)16(10-12-4-3-9-23-12)22-18(13)14(15)11-19-7-1-2-8-19/h3-6,9-10,20H,1-2,7-8,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTFPXGOYPMCGW-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

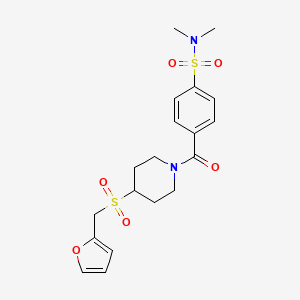

![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)

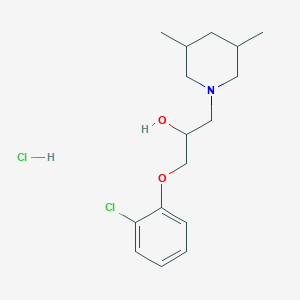

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736460.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2736464.png)